(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

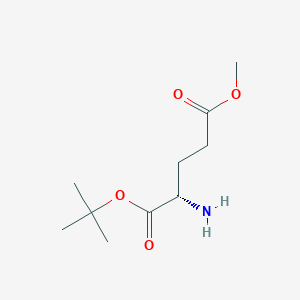

1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAXGMMUKHMOBI-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426640 |

Source

|

| Record name | (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79640-72-5 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 5-methyl L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79640-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride properties

An In-Depth Technical Guide to (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS: 34582-33-7)

Introduction

This compound hydrochloride is a selectively protected derivative of L-glutamic acid, a pivotal amino acid in neuroscience and metabolic pathways.[1] In the realm of synthetic chemistry, particularly in drug development and peptide synthesis, the strategic use of protecting groups is paramount. This compound embodies an elegant solution to selective modification, featuring a sterically hindered tert-butyl ester at the α-carboxyl group and a methyl ester at the γ-carboxyl group. This orthogonal protection scheme allows chemists to deprotect one carboxyl group while the other remains intact, providing precise control over subsequent reactions.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols. We will delve into the causality behind its synthetic strategy and its utility as a versatile chiral building block, grounding all claims in authoritative sources.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both storage and reaction conditions. This compound hydrochloride is the hydrochloride salt of the free amine, which enhances its stability and water solubility.[2]

The structure features two distinct ester functionalities. The tert-butyl ester at the C1 (or α) position is highly sensitive to acidic conditions, allowing for selective removal without affecting the more robust methyl ester at the C5 (or γ) position. This differential reactivity is the cornerstone of its utility in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride | [3] |

| Synonyms | H-Glu(OMe)-OtBu HCl, L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester, hydrochloride | [3] |

| CAS Number | 34582-33-7 | [3] |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [3] |

| Molecular Weight | 253.72 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder (inferred from related isomers) | [4][5] |

| Melting Point | Data not available for this specific isomer. The related 5-tert-butyl isomer melts at 128°C. | [5] |

| Solubility | Sparingly soluble in water; slightly soluble in methanol (inferred from related isomers). | [1][5] |

| Storage Conditions | 2-8°C, dry, sealed container. | [5][6][7] |

Synthesis and Mechanistic Rationale

The synthesis of differentially protected amino acids like this compound is a non-trivial challenge due to the presence of three functional groups: two carboxylates and one amine. A successful synthesis hinges on a strategy that can distinguish between the α- and γ-carboxyl groups.

A common industrial approach involves an initial non-selective esterification followed by a selective protection/deprotection sequence. A plausible pathway, adapted from methodologies for related derivatives, is outlined below.[8]

Experimental Protocol: Synthesis

-

Step 1: N-Protection. L-glutamic acid is first reacted with a suitable amine-protecting reagent, such as Di-tert-butyl dicarbonate (Boc₂O), under basic conditions to yield N-Boc-L-glutamic acid. This step is critical to prevent unwanted side reactions at the amino group in subsequent steps.

-

Step 2: Selective γ-Esterification. The N-protected glutamic acid is then reacted with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or under acidic catalysis (e.g., SOCl₂ in methanol). The γ-carboxyl is generally more accessible and less sterically hindered, favoring the formation of the γ-methyl ester.

-

Step 3: α-Esterification. The resulting N-Boc-L-glutamic acid γ-methyl ester is subsequently reacted with tert-butyl alcohol under acidic conditions or with a tert-butylating agent like tert-butyl 2,2,2-trichloroacetimidate. The steric bulk of the incoming tert-butyl group favors reaction at the remaining α-carboxyl site.

-

Step 4: N-Deprotection. The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent like dioxane). The use of HCl conveniently yields the final hydrochloride salt directly. This step must be carefully controlled to prevent premature cleavage of the acid-labile α-tert-butyl ester.

The causality of this workflow lies in the sequential protection and selective esterification, exploiting the inherent steric and electronic differences between the functional groups to build the desired molecule with high fidelity.

Visualization: Synthetic Workflow

Caption: Synthetic pathway from L-Glutamic acid.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable intermediate in several high-value applications.

-

Peptide Synthesis : It serves as a key building block for complex peptides. The protected amino acid can be coupled to a growing peptide chain. Subsequently, the α-tert-butyl ester can be selectively cleaved under mild acidic conditions to reveal a free carboxylic acid, allowing for chain extension or cyclization, while the γ-methyl ester remains for later modification. This orthogonality is crucial for synthesizing peptides with modified backbones or side chains.[5]

-

Prodrug Design : Ester functionalities are commonly employed in prodrug strategies to enhance the lipophilicity and, consequently, the cell membrane permeability of polar drug molecules. Glutamate derivatives are of particular interest in oncology, as many cancer cells exhibit upregulated glutamine metabolism.[9] This compound can serve as a precursor for prodrugs that target these pathways. Upon entering a cancer cell, intracellular esterases can cleave the ester groups, releasing the active cytotoxic agent.[9]

-

Neuroscience Research : As a constrained analog of L-glutamic acid, it can be used to probe the binding sites of glutamate receptors and transporters.[2] By blocking specific functional groups, researchers can elucidate the structural requirements for ligand-receptor interactions, aiding in the design of novel agonists or antagonists for treating neurological disorders.

Visualization: Role as a Chemical Intermediate

Caption: Versatility as a synthetic building block.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the compound is essential. A combination of analytical techniques provides a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include: a singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group; a singlet at ~3.7 ppm for the three methyl ester protons; and a series of multiplets between ~2.0-2.5 ppm for the glutamic acid backbone protons (β and γ CH₂ groups), and a multiplet for the α-proton.

-

¹³C NMR : The carbon spectrum will confirm the presence of all 10 carbon atoms, with characteristic peaks for the carbonyl carbons of the esters, the quaternary carbon of the tert-butyl group, and the methyl carbon.

-

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 218.1, confirming the molecular weight of the parent molecule.[10]

-

High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC, typically with a C18 column.[2] A single, sharp peak indicates a high degree of purity.

-

Optical Rotation : Measurement of the specific rotation confirms the (S)-enantiomer and ensures enantiomeric purity, which is critical for biological applications.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. This compound is classified as an irritant.[3]

Table 2: GHS Hazard Information

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source: PubChem[3]

Protocol for Safe Handling

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2]

-

Ventilation : Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of the powder or potential vapors.[2]

-

Handling : Avoid generating dust.[7] Use appropriate tools for weighing and transferring the solid.

-

Storage : Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[6][7] Protect from moisture and direct sunlight.

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[6]

-

Inhalation : Move the individual to fresh air.

-

Ingestion : Wash out the mouth with water. Do not induce vomiting.[2]

-

In all cases of exposure, seek prompt medical attention.

-

Conclusion

This compound hydrochloride is more than just a chemical reagent; it is a precisely engineered tool for advanced chemical synthesis. Its differential protecting groups offer a level of control that is indispensable for the construction of complex peptides and for the development of innovative prodrugs. By understanding its properties, synthesis, and applications, researchers can fully leverage its potential to accelerate progress in medicinal chemistry and drug discovery.

References

- Benchchem. (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 32677-01-3.

- LookChem. 5-tert-Butyl 1-methyl L-glutamate hydrochloride.

- PubChem. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride.

- PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

- Fisher Scientific. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride 98.0+%, TCI America™.

- PubChem. (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

- PubChem. This compound.

- chemBlink. L-Glutamic acid 1-(1,1-dimethylethyl) 5-(phenylmethyl) ester hydrochloride [CAS# 105590-97-4].

- Otto Chemie Pvt Ltd. L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3.

- ChemicalBook. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum.

- AbMole BioScience. Material Safety Data Sheet of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

- Google Patents. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative.

- Home Sunshine Pharma. L-Glutamic acid 5-tert-butyl Ester CAS 2419-56-9.

- Sigma-Aldrich. L-Glutamic acid di-tert-butyl ester 32677-01-3.

- Wikipedia. Remifentanil.

- Echemi. L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride.

Sources

- 1. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 5-tert-Butyl 1-methyl L-glutamate hydrochloride|lookchem [lookchem.com]

- 6. abmole.com [abmole.com]

- 7. echemi.com [echemi.com]

- 8. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative - Google Patents [patents.google.com]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C10H19NO4 | CID 7010364 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate

Executive Summary: (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate, a key derivative of L-glutamic acid, serves as a critical building block in the synthesis of modern peptide-based pharmaceuticals, including GLP-1 receptor agonists like Liraglutide and Semaglutide.[1] Its unique structure, featuring orthogonal protecting groups on the α- and γ-carboxyl functions, allows for precise, regioselective manipulations in complex peptide syntheses. This guide provides an in-depth examination of a robust and efficient synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and process validation considerations for researchers and drug development professionals.

Chapter 1: Strategic Considerations in Asymmetric Esterification

The primary challenge in synthesizing this compound lies in achieving differential esterification of the two carboxylic acid groups of L-glutamic acid. The α-carboxyl and γ-carboxyl groups exhibit distinct steric and electronic properties, which can be exploited to direct reagents to the desired position. A logical and field-proven strategy involves a two-step approach:

-

Initial γ-Esterification: The synthesis commences with the selective esterification of the more accessible and sterically unhindered γ-carboxyl group to form the methyl ester.

-

Subsequent α-Esterification: The remaining α-carboxyl group is then converted to a bulky tert-butyl ester, a transformation that requires specific catalytic conditions to overcome the steric hindrance imposed by the adjacent amino group.

This pathway is favored for its high degree of regioselectivity, which minimizes the formation of isomeric byproducts and simplifies purification, making it suitable for large-scale production.[1][2]

Chapter 2: The Synthetic Pathway: Mechanism and Rationale

Step 1: Selective Synthesis of (S)-5-methyl 2-aminopentanedioate (L-Glutamic acid-γ-methyl ester)

The initial step involves the Fischer esterification of L-glutamic acid. By using methanol as both the solvent and the reagent in the presence of an acid catalyst, the reaction equilibrium is driven towards the formation of the methyl ester.

-

Causality of Experimental Choice: The γ-carboxyl group is preferentially esterified over the α-carboxyl group due to kinetic factors. It is more sterically accessible, allowing for a faster reaction rate under controlled conditions. While prolonged reaction times or harsher conditions can lead to the formation of the diester, careful monitoring ensures high selectivity for the desired γ-monoester.[3] An acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate the carboxyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by methanol.[2][3]

Step 2: Synthesis of this compound

With the γ-position protected, the α-carboxyl group is targeted for tert-butylation. This reaction is typically achieved via acid-catalyzed transesterification with tert-butyl acetate or by the addition of isobutylene.

-

Causality of Experimental Choice: The introduction of the bulky tert-butyl group requires a potent electrophilic source of the tert-butyl cation. Strong acids like perchloric acid or p-toluenesulfonic acid are employed to catalyze the reaction with tert-butyl acetate or isobutylene.[1][4] The reaction temperature must be carefully controlled, often kept cool (e.g., 15-20°C), to prevent the acid-catalyzed cleavage of the newly formed, acid-labile tert-butyl ester and to minimize potential racemization at the α-carbon.[4] This selective installation of a bulky ester at the sterically hindered α-position completes the synthesis of the target molecule.

Chapter 3: Experimental Protocols and Workflow

Mandatory Visualization: Synthesis Workflow

Caption: A two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Step 1: Preparation of (S)-5-methyl 2-aminopentanedioate [3]

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add L-glutamic acid (29.4 g, 0.2 mol).

-

Add 250 mL of anhydrous methanol to the flask and stir to create a suspension.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly and cautiously add concentrated sulfuric acid (5.0 mL, ~0.09 mol) dropwise to the stirred suspension, ensuring the temperature remains below 10°C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 20-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture again in an ice bath. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7.

-

A white precipitate (sodium sulfate) will form. Filter the solid and wash it with a small amount of cold methanol.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue. Recrystallize the crude product from a water/ethanol mixture to yield pure (S)-5-methyl 2-aminopentanedioate.

Step 2: Preparation of this compound [1][4]

-

In a 1000 mL three-neck flask, suspend (S)-5-methyl 2-aminopentanedioate (16.1 g, 0.1 mol) in tert-butyl acetate (500 mL).

-

Stir the mixture vigorously and cool to 15°C using a water bath.

-

While maintaining the temperature at 15°C, add 70% perchloric acid (13 mL) dropwise over 30 minutes.

-

Continue to stir the reaction mixture at 15-20°C for 36-48 hours. Monitor the reaction for the consumption of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Carefully add 300 mL of cold water. Neutralize the solution to a pH of 8-9 by the slow addition of solid sodium carbonate.

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, this compound, which can be further purified by column chromatography if necessary.

Chapter 4: Process Control and Self-Validation

A robust synthetic protocol incorporates self-validating systems to ensure reliability and reproducibility.

-

Trustworthiness through Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for in-process control. In both steps, the reaction should be monitored periodically to confirm the consumption of the starting material and the formation of the product. This prevents over-reaction, which could lead to byproducts such as the dimethyl ester in Step 1 or degradation in Step 2.

-

Purification and Characterization: The integrity of the final product is validated through purification and rigorous characterization. Recrystallization in Step 1 is effective at removing inorganic salts and unreacted starting material. The final product is typically characterized by ¹H NMR and ¹³C NMR to confirm its chemical structure and by mass spectrometry to verify its molecular weight. Chiral HPLC can be employed to confirm that the stereochemical integrity of the α-carbon has been maintained throughout the synthesis.

Chapter 5: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Parameter | Step 1: γ-Methyl Esterification | Step 2: α-tert-Butylation |

| Starting Material | L-Glutamic Acid | (S)-5-methyl 2-aminopentanedioate |

| Key Reagents | Methanol, Sulfuric Acid | tert-Butyl Acetate, Perchloric Acid |

| Solvent | Methanol | tert-Butyl Acetate |

| Temperature | 0°C to Room Temperature | 15-20°C |

| Reaction Time | 20-24 hours | 36-48 hours |

| Typical Yield | 60-70% | 70-80% |

References

- Source: Google Patents (CN106008271A)

- Source: Google Patents (CN115504893A)

-

Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PubMed Central (PMC) URL: [Link]

- Source: Google Patents (CN109516925A)

- Source: Google Patents (CN1332152A)

Sources

- 1. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 2. CN109516925B - A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester - Google Patents [patents.google.com]

- 3. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 4. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to L-Glutamic Acid 1-(1,1-dimethylethyl) 5-methyl Ester: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester, also known as H-Glu(OMe)-OtBu, is a valuable derivative of L-glutamic acid utilized as a key building block in the synthesis of peptides and other complex organic molecules. This guide provides a comprehensive overview of its structure, synthesis, and applications, with a focus on practical insights for its use in research and development. The strategic use of orthogonal protecting groups, the tert-butyl ester at the α-carboxyl group and the methyl ester at the γ-carboxyl group, allows for selective deprotection and subsequent modification, making it a versatile tool in the design of novel therapeutics and research compounds.

Molecular Structure and Properties

The structure of L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester is characterized by the presence of two distinct ester functionalities attached to the L-glutamic acid backbone. The α-carboxylic acid is protected as a tert-butyl ester, while the γ-carboxylic acid is protected as a methyl ester. This differential protection is crucial for its utility in multi-step syntheses.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Note that some data pertains to the hydrochloride salt of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | Calculated |

| Appearance | White powder or flakes | |

| Melting Point | 120-140 °C (hydrochloride salt) | |

| Optical Rotation [α]²⁰/D | +25 ± 2° (c=1 in H₂O) (hydrochloride salt) | |

| Storage Temperature | 0-8°C |

Synthesis of L-Glutamic Acid 1-(1,1-dimethylethyl) 5-methyl Ester

The synthesis of this differentially protected glutamic acid derivative requires a strategic approach to selectively esterify the two carboxylic acid groups. A common strategy involves the initial protection of the amino group, followed by sequential or selective esterification. A representative synthetic route is outlined below.

Detailed Synthetic Protocol (Representative)

This protocol is a representative example based on established methods for the synthesis of related compounds.[1] Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of L-Glutamic acid γ-methyl ester

-

Suspend L-glutamic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.[2]

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield L-Glutamic acid γ-methyl ester.

Step 2: N-Protection of L-Glutamic acid γ-methyl ester

-

Dissolve L-Glutamic acid γ-methyl ester in a suitable solvent mixture (e.g., dioxane and water).

-

Add a base such as triethylamine.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, acidify the mixture and extract the N-Boc-L-glutamic acid γ-methyl ester with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-protected intermediate.

Step 3: α-Esterification with tert-Butyl Group

-

Dissolve the N-Boc-L-glutamic acid γ-methyl ester in a suitable solvent such as tert-butyl acetate.

-

Add a strong acid catalyst like perchloric acid at a controlled temperature (e.g., 15°C).[3]

-

Stir the reaction for an extended period (e.g., 30 hours) and monitor for the formation of the desired product.[3]

-

Quench the reaction with water and neutralize with a base (e.g., sodium carbonate).[3]

-

Extract the final product, L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester, with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester. The following analytical techniques are recommended:

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column is often suitable for the analysis of amino acid derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

Applications in Peptide Synthesis

The primary application of L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester is in solid-phase peptide synthesis (SPPS), particularly in strategies requiring orthogonal protection of the glutamic acid side chain.

Orthogonal Protection Strategy

The tert-butyl ester at the α-carboxyl group is labile to strong acids (e.g., trifluoroacetic acid, TFA), while the methyl ester at the γ-carboxyl group is more stable under these conditions but can be cleaved by saponification (using a base like NaOH or LiOH). This orthogonality allows for the selective deprotection of either carboxyl group, enabling further modifications.[5]

Use in Boc-SPPS

In Boc-based solid-phase peptide synthesis, the Nα-Boc group is removed with a moderate acid like TFA in each cycle. The α-tert-butyl ester of H-Glu(OMe)-OtBu is also cleaved under these conditions, making it unsuitable for direct use as a building block in standard Boc-SPPS protocols where the C-terminus is anchored to the resin. However, it can be valuable in solution-phase peptide synthesis or for the synthesis of peptide fragments that are later coupled together.

Potential Side Reactions: Pyroglutamate Formation

A common side reaction involving N-terminal glutamic acid or glutamine residues is the formation of pyroglutamic acid (pGlu).[1][6] This intramolecular cyclization can occur spontaneously, especially at elevated temperatures and certain pH values (acidic or neutral conditions).[6][7] The formation of pyroglutamate results in the loss of the N-terminal primary amine, which can affect the biological activity and purification of the final peptide.[8] Careful control of pH and temperature during synthesis and storage is crucial to minimize this side reaction.[7]

Conclusion

L-Glutamic acid 1-(1,1-dimethylethyl) 5-methyl ester is a specialized amino acid derivative that offers a valuable orthogonal protection strategy for peptide synthesis and medicinal chemistry. Its unique structure allows for selective manipulation of the α- and γ-carboxyl groups, enabling the construction of complex peptides with specific side-chain modifications. A thorough understanding of its synthesis, characterization, and reactivity, including potential side reactions, is essential for its effective application in the development of novel therapeutics and advanced research molecules.

References

Sources

- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]

The Strategic Intermediate: A Technical Guide to H-Glu(OMe)-OtBu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the precise assembly of amino acid building blocks is paramount. The strategic use of protecting groups is the cornerstone of this precision, preventing unwanted side reactions and guiding the formation of the desired peptide sequence. Among the arsenal of protected amino acids, L-Glutamic acid γ-methyl ester α-tert-butyl ester hydrochloride, commonly referred to as H-Glu(OMe)-OtBu HCl, stands out as a versatile intermediate, particularly in solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of H-Glu(OMe)-OtBu, its synthesis, and its critical role in the art of peptide construction.

Core Chemical and Physical Properties

H-Glu(OMe)-OtBu, in its hydrochloride salt form, is a white to off-white solid.[1][2] Its structure features a free α-amino group, a methyl ester protecting the γ-carboxyl group of the glutamic acid side chain, and a tert-butyl ester protecting the α-carboxyl group. This differential protection is the key to its utility in synthetic strategies.

| Property | Value | Reference(s) |

| Chemical Name | L-Glutamic acid γ-methyl ester α-tert-butyl ester hydrochloride | [3] |

| Synonyms | H-Glu(OMe)-OtBu HCl, 5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | [4] |

| CAS Number | 6234-01-1 | [1] |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [1][5] |

| Molecular Weight | 253.72 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 126-130°C | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][4] |

| Storage | Store long-term at 2-8°C. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months. | [1][2] |

The Principle of Orthogonal Protection

The synthetic utility of H-Glu(OMe)-OtBu lies in the concept of orthogonal protection .[6][7][8] This strategy employs protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. In the case of H-Glu(OMe)-OtBu, we have two distinct ester protecting groups:

-

α-tert-Butyl (OtBu) ester: This group is labile to acidic conditions, typically cleaved by trifluoroacetic acid (TFA).[9]

-

γ-Methyl (OMe) ester: This group is stable to acidic conditions but can be removed by saponification under basic conditions (e.g., using sodium hydroxide).[9]

This orthogonality provides the synthetic chemist with precise control over the reaction sequence, a critical factor in the construction of complex peptides.

Synthesis of H-Glu(OMe)-OtBu

The synthesis of H-Glu(OMe)-OtBu can be achieved through the esterification of the α-carboxyl group of L-glutamic acid γ-methyl ester. A general method involves the reaction of 5-methyl L-2-aminoglutarate hydrochloride with tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid.[10]

Experimental Protocol: Synthesis of H-Glu(OMe)-OtBu

This protocol is adapted from a general procedure for tert-butylation.[10]

Materials:

-

5-methyl L-2-aminoglutarate hydrochloride

-

tert-Butyl acetate

-

Perchloric acid (58%)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

To a vigorously stirred solution of 5-methyl L-2-aminoglutarate hydrochloride (12.2 mmol) in 2.45 mL of 58% perchloric acid, slowly add 82 mL of tert-butyl acetate.

-

Stir the reaction mixture at room temperature for 72 hours.

-

After completion, slowly pour the reaction mixture into a pre-cooled (5°C) mixture of 270 mL of 10% Na₂CO₃ solution and 40 mL of Et₂O.

-

Separate the organic layer. Extract the aqueous layer with Et₂O (2 x 70 mL).

-

Combine all organic layers and wash with 10% Na₂CO₃ solution (2 x 100 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography using a CH₂Cl₂-MeOH (98:2) eluent system to yield H-Glu(OMe)-OtBu.

Application in Solution-Phase Peptide Synthesis

H-Glu(OMe)-OtBu is particularly well-suited for solution-phase peptide synthesis, a method often favored for large-scale production and for the synthesis of shorter peptides where purification of intermediates is desirable.[11][12][13] The free α-amino group of H-Glu(OMe)-OtBu allows for its direct use as the amino component in a peptide coupling reaction.

Experimental Protocol: Dipeptide Synthesis using H-Glu(OMe)-OtBu HCl

This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to H-Glu(OMe)-OtBu HCl.

Materials:

-

Boc-Ala-OH

-

H-Glu(OMe)-OtBu HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization of H-Glu(OMe)-OtBu HCl: In a round-bottom flask, suspend H-Glu(OMe)-OtBu HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.0 equivalent) and stir for 15 minutes at room temperature to obtain the free amine.

-

Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled Boc-Ala-OH/HOBt solution, add the neutralized H-Glu(OMe)-OtBu solution from step 1. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1N HCl (3 times), saturated NaHCO₃ solution (3 times), and brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide, Boc-Ala-Glu(OMe)-OtBu.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for H-Glu(OMe)-OtBu are scarce, the expected spectroscopic data can be predicted based on its structure.

¹H NMR:

-

tert-Butyl protons: A singlet around 1.4-1.5 ppm (9H).

-

Methyl ester protons: A singlet around 3.7 ppm (3H).

-

Glutamic acid backbone protons (α-CH, β-CH₂, γ-CH₂): Multiplets in the range of 2.0-4.0 ppm.

-

Amine protons: A broad singlet which may be exchangeable with D₂O.

¹³C NMR:

-

tert-Butyl carbons: A quaternary carbon around 80-82 ppm and methyl carbons around 28 ppm.

-

Methyl ester carbon: A signal around 52 ppm.

-

Carbonyl carbons (α and γ): Signals in the range of 170-175 ppm.

-

Glutamic acid backbone carbons (α, β, γ): Signals in the range of 25-55 ppm.

IR Spectroscopy:

-

N-H stretch (amine): A medium absorption band around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=O stretch (esters): Strong absorption bands around 1730-1750 cm⁻¹.

Conclusion

H-Glu(OMe)-OtBu is a valuable and strategic building block in peptide synthesis. Its key feature, the orthogonally protected carboxyl groups, provides chemists with the flexibility to selectively deprotect and modify the glutamic acid residue at either the α or γ position. This level of control is essential for the synthesis of complex peptides and their analogs for research and drug development. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile intermediate in the laboratory.

References

- (To be populated with actual URLs from the search results during the final writing phase)

- ChemicalBook. H-Glu(OMe)-OtBu synthesis. [URL]

- ChemBK. H-GLU(OME)-OTBU HCL. [URL]

- MedChemExpress. H-Glu(OtBu)-OMe.HCl. [URL]

- AK Scientific, Inc. H-Glu(OtBu)-OMe.HCl. [URL]

- BenchChem. Application Notes and Protocols for H-Glu(OMe)-OH in Solution-Phase Peptide Synthesis. [URL]

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [URL]

- Aapptec. H-D-Glu(OtBu)-OMe HCl. [URL]

- MySkinRecipes. H-D-Glu(OMe)-OtBu·HCl. [URL]

- Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [URL]

- Chemcd. H-GLU(OTBU)-LEU-OME HCL Spectrum. [URL]

- Aapptec. H-Glu(OtBu)-OMe HCl. [URL]

- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [URL]

- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489. [URL]

- SynHet. H-D-Glu(OtBu)-OMe.HCl. [URL]

- Biosynth. Protecting Groups in Peptide Synthesis. [URL]

- Bachem. H-Glu(OMe)-OtBu · HCl. [URL]

- Santa Cruz Biotechnology. L-Glu(OMe)-OtBu·HCl. [URL]

- Aapptec. H-Glu(OtBu)-OtBu HCl. [URL]

- BioCrick. H-Glu(OtBu)-OMe.HCl. [URL]

- ResearchGate. Synthesis of Peptides by Solution Methods. [URL]

- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.

- TCI Chemicals. H-Glu(OtBu)-OtBu.HCl. [URL]

- Bachem. H-Glu(OtBu)-OtBu · HCl. [URL]

- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.

- University of Bologna. Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. [URL]

- Sigma-Aldrich. Fmoc-Glu(α-OtBu)-OH-13C5,15N. [URL]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6234-01-1 H-Glu(OtBu)-OMe.HCl AKSci J98198 [aksci.com]

- 3. scbt.com [scbt.com]

- 4. H-Glu(OtBu)-OMe.HCl | CAS:6234-01-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. chembk.com [chembk.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. H-D-Glu(OMe)-OtBu·HCl [myskinrecipes.com]

- 10. H-Glu(OMe)-OtBu synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

The Strategic Intermediate: An In-Depth Technical Guide to (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate

Abstract

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate, registered under CAS number 79640-72-5, represents a cornerstone building block in modern medicinal chemistry and peptide synthesis. As a differentially protected derivative of L-glutamic acid, it offers synthetic chemists precise control over reactivity at the α-amino, α-carboxyl, and γ-carboxyl positions. This guide provides a comprehensive technical overview of its chemical properties, strategic applications, and detailed experimental protocols. We delve into the rationale behind its molecular design, focusing on the principles of orthogonal protection that are critical for the multistep synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Imperative for Controlled Reactivity in Glutamate Analog Synthesis

L-Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a host of neurological and psychiatric disorders. Consequently, molecules that modulate the activity of glutamate receptors, such as ionotropic (iGluR) and metabotropic (mGluR) receptors, are of significant therapeutic interest.[2]

The synthesis of potent and selective glutamate receptor ligands often requires the use of glutamic acid as a chiral scaffold. However, the trifunctional nature of glutamic acid—possessing two carboxylic acid groups and one primary amine—presents a significant synthetic challenge. To achieve selective modification and peptide bond formation, a robust protecting group strategy is not merely advantageous; it is essential.

This compound, hereafter referred to as H-Glu(OMe)-OtBu , emerges as a premier solution to this challenge. It provides orthogonal protection of the two carboxyl groups, a critical feature for sequential chemical transformations. The α-carboxyl group is shielded as a tert-butyl (OtBu) ester, while the γ-carboxyl group is protected as a methyl (OMe) ester. This differential protection is the key to its utility, allowing for selective deprotection and elaboration of the molecule at specific sites.

This guide will explore the synthesis, characterization, and strategic deployment of this intermediate, providing the scientific community with a detailed playbook for its effective use.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of H-Glu(OMe)-OtBu is fundamental to its successful application.

Key Physicochemical Properties

The structural attributes of H-Glu(OMe)-OtBu directly influence its reactivity, solubility, and handling.

| Property | Value | Source |

| CAS Number | 79640-72-5 | [3] |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molecular Weight | 217.26 g/mol | [3] |

| Appearance | Typically a colorless oil or low-melting solid | General Knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] | [4] |

Spectroscopic Characterization

Analytical techniques are critical for verifying the identity and purity of H-Glu(OMe)-OtBu . Below are the expected spectroscopic data based on its chemical structure.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~1.9-2.2 ppm (multiplet, 2H): β-methylene protons (C3-H).

-

~2.4 ppm (triplet, 2H): γ-methylene protons (C4-H).

-

~3.6 ppm (triplet, 1H): α-proton (C2-H).

-

~3.67 ppm (singlet, 3H): Protons of the methyl ester group.

-

The amino group protons (NH₂) may appear as a broad singlet, the position of which is concentration and solvent dependent.

-

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~30-34 ppm: Methylene carbons (C3 and C4).

-

~52 ppm: Methyl carbon of the methyl ester.

-

~54 ppm: α-carbon (C2).

-

~81 ppm: Quaternary carbon of the tert-butyl group.

-

~173 ppm: Carbonyl carbon of the methyl ester.

-

~175 ppm: Carbonyl carbon of the tert-butyl ester.

-

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected m/z: For the protonated molecule [M+H]⁺, the expected mass-to-charge ratio would be approximately 218.14.

Synthesis and Purification

The synthesis of H-Glu(OMe)-OtBu requires a strategic, multi-step approach starting from L-glutamic acid, focusing on the differential protection of the two carboxylic acid groups.

Rationale for the Synthetic Strategy

The core of the synthesis lies in the principle of orthogonal protection . The tert-butyl ester is labile under strong acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester is typically removed under basic conditions (saponification, e.g., with NaOH or LiOH). This allows for the selective cleavage of one ester group while the other remains intact, enabling further synthetic modifications at a specific position.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative pathway based on established chemical transformations for amino acid protection.

Step 1: Protection of the α-Amino Group

-

Suspend L-glutamic acid (1.0 eq) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add a base such as triethylamine (Et₃N) or sodium hydroxide (NaOH) to adjust the pH and facilitate dissolution.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the N-Boc-L-glutamic acid.

Step 2: Selective Esterification of the γ-Carboxylic Acid

-

Dissolve the N-Boc-L-glutamic acid in a suitable solvent like dimethylformamide (DMF).

-

Add a mild base such as potassium bicarbonate (KHCO₃) and methyl iodide (CH₃I).

-

Stir the reaction at room temperature for 24-48 hours.

-

Work up the reaction mixture to isolate N-Boc-L-glutamic acid 5-methyl ester.

Step 3: Esterification of the α-Carboxylic Acid

-

Dissolve the product from Step 2 in a solvent such as dichloromethane (DCM) or tert-butyl acetate.

-

Cool the solution and add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

-

Introduce isobutylene gas into the reaction mixture or use a liquid source of tert-butanol with a suitable activating agent.

-

Stir the reaction under pressure or at room temperature for 48-72 hours.

-

Isolate the fully protected N-Boc-(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate.

Step 4: Deprotection of the α-Amino Group

-

Dissolve the fully protected amino acid derivative in a minimal amount of a solvent like DCM or ethyl acetate.

-

Add a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir for 1-4 hours at room temperature, monitoring the removal of the Boc group by TLC.

-

Evaporate the solvent and excess acid under reduced pressure to yield the hydrochloride salt or trifluoroacetate salt of the final product. The free amine can be obtained by neutralization.

Purification and Quality Control

The final product is typically purified using column chromatography on silica gel. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by NMR and Mass Spectrometry to ensure it meets the standards required for subsequent synthetic steps.

Strategic Applications in Drug Discovery and Development

The unique orthogonal protection scheme of H-Glu(OMe)-OtBu makes it an exceptionally valuable intermediate for the synthesis of complex molecules, particularly in the realm of neuroscience and peptide therapeutics.

Role in Solid-Phase Peptide Synthesis (SPPS)

In modern Fmoc-based SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups like tert-butyl (tBu).[5] Although H-Glu(OMe)-OtBu itself does not have an Fmoc group, it is a precursor to the corresponding Fmoc-protected building block, Fmoc-Glu(OMe)-OtBu.

The methyl ester on the side chain is stable to the piperidine used for Fmoc removal. This allows for the incorporation of the glutamic acid residue into a peptide chain. The methyl ester can then be selectively removed on-resin using saponification, exposing a free carboxylic acid for further modification, such as lactamization to form cyclic peptides or for the attachment of other molecular scaffolds.

Synthesis of mGluR and iGluR Ligands

The development of ligands for metabotropic and ionotropic glutamate receptors is a major focus of CNS drug discovery.[1] These ligands are often complex molecules that require precise synthetic control. H-Glu(OMe)-OtBu serves as a key starting material for such syntheses. The free amine can be acylated or alkylated, while the two ester groups provide handles for further transformations. For example, one ester could be selectively hydrolyzed and then coupled to another molecular fragment, while the other ester remains protected.

Precursor for Neuroprotective Agents

There is a growing interest in the development of neuroprotective agents to treat conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[6] Many of these agents are designed to interact with pathways modulated by glutamate. The chiral backbone of glutamic acid provided by H-Glu(OMe)-OtBu is an ideal starting point for the synthesis of novel small molecules with potential neuroprotective activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling H-Glu(OMe)-OtBu and its hydrochloride salt.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists to navigate the complexities of synthesizing glutamic acid-containing molecules. Its defining feature—the orthogonal protection of its two carboxyl groups—unlocks a wide range of synthetic possibilities, from the creation of constrained cyclic peptides to the development of novel small-molecule CNS drug candidates. By providing precise control over reactivity, H-Glu(OMe)-OtBu facilitates the efficient and reliable construction of complex molecular architectures, solidifying its role as an indispensable intermediate in the landscape of modern drug discovery and chemical biology.

References

-

LookChem. (n.d.). Cas 79640-72-5, H-Glu(OMe)-OtBu. Retrieved from [Link]

-

Synthesis of classical and light activated ligands for the glutamatergic transmission. (n.d.). Université de Strasbourg. Retrieved from [Link]

-

Design, Synthesis and Characterization of a New Series of Fluorescent Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulators. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 746–749. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]

-

Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63–72. Retrieved from [Link]

-

Wu, Y., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 71(23), 8884–8886. Retrieved from [Link]

-

An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. (2000). ResearchGate. Retrieved from [Link]

-

Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(36), 7856–7860. Retrieved from [Link]

-

Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT. Retrieved from [Link]

-

Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3077-51-8, 5-methyl L-2-aminoglutarate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Characterization of a New Series of Fluorescent Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H19NO4 | CID 7010364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for H-Glu(OMe)-OtBu (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of H-Glu(OMe)-OtBu

Introduction

L-Glutamic acid γ-methyl ester α-tert-butyl ester, commonly abbreviated as H-Glu(OMe)-OtBu, is a pivotal building block in synthetic peptide chemistry. As a derivative of glutamic acid, an excitatory neurotransmitter, its unique protecting group strategy offers significant advantages in the synthesis of complex peptides and peptidomimetics. The tert-butyl ester protects the α-carboxylic acid, while the methyl ester protects the γ-carboxylic acid, allowing for selective deprotection and modification at either site. This guide provides a comprehensive analysis of the spectroscopic data for H-Glu(OMe)-OtBu, offering researchers and drug development professionals a detailed reference for its characterization.

Molecular Structure

The structural integrity of H-Glu(OMe)-OtBu is the foundation of its utility. The following diagram illustrates its chemical structure, which is confirmed by the spectroscopic data presented in this guide.

Figure 1: Chemical structure of H-Glu(OMe)-OtBu.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H NMR spectrum of H-Glu(OMe)-OtBu provides a distinct fingerprint of its proton environments.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of H-Glu(OMe)-OtBu is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of H-Glu(OMe)-OtBu in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation

The following table summarizes the expected chemical shifts and their assignments for H-Glu(OMe)-OtBu.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~3.40 | Triplet | 1H | α-CH |

| ~2.40 | Triplet | 2H | γ-CH₂ |

| ~2.05-1.80 | Multiplet | 2H | β-CH₂ |

| ~1.60 | Broad Singlet | 2H | -NH₂ |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

The downfield singlet at approximately 3.67 ppm is characteristic of the methyl ester protons. The α-proton appears as a triplet around 3.40 ppm due to coupling with the adjacent β-protons. The γ-protons, being adjacent to the electron-withdrawing carbonyl group of the methyl ester, are observed as a triplet at about 2.40 ppm. The β-protons resonate as a more complex multiplet between 2.05 and 1.80 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.45 ppm, a hallmark of this protecting group. The amine protons are often observed as a broad singlet around 1.60 ppm, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the protons to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Data Interpretation

The table below lists the expected chemical shifts for the carbon atoms in H-Glu(OMe)-OtBu.

| Chemical Shift (ppm) | Assignment |

| ~173.5 | γ-C=O |

| ~172.5 | α-C=O |

| ~80.5 | -C(CH₃)₃ |

| ~53.5 | α-CH |

| ~51.5 | -OCH₃ |

| ~31.0 | γ-CH₂ |

| ~30.0 | β-CH₂ |

| ~28.0 | -C(CH₃)₃ |

The two carbonyl carbons are observed at the downfield end of the spectrum, with distinct chemical shifts for the α- and γ-carbonyls. The quaternary carbon of the tert-butyl group appears around 80.5 ppm, while the methyl carbons of this group are found at approximately 28.0 ppm. The α-carbon is typically observed around 53.5 ppm, and the methyl ester carbon at about 51.5 ppm. The two methylene carbons in the side chain have distinct chemical shifts, reflecting their different electronic environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed as a neat oil if it is a liquid.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of H-Glu(OMe)-OtBu will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3300 | N-H stretch |

| ~2980-2850 | C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1250, ~1150 | C-O stretch |

The broad absorption in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. The sharp peaks between 2980 and 2850 cm⁻¹ are due to the C-H stretching of the alkyl groups. The most prominent feature is the strong absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching of the two ester groups. The C-O stretching vibrations of the esters give rise to strong bands in the fingerprint region, typically around 1250 and 1150 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Experimental Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid like formic acid to promote ionization.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then separated by their m/z ratio in the mass analyzer and detected. A full scan spectrum is acquired to determine the molecular weight.

Data Interpretation

The expected molecular weight of H-Glu(OMe)-OtBu is 217.27 g/mol . In positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 218.3.

| m/z | Assignment |

| ~218.3 | [M+H]⁺ |

| ~162.2 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| ~118.1 | [M+H - C₅H₉O₂]⁺ or [M+H - 101]⁺ |

The fragmentation of the parent ion can provide further structural confirmation. A common fragmentation pathway is the loss of isobutylene (C₄H₈) from the tert-butyl ester group, resulting in a fragment ion at m/z ~162.2. Another possible fragmentation is the loss of the entire tert-butoxycarbonyl group, leading to a fragment at m/z ~118.1.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of H-Glu(OMe)-OtBu. Each technique offers complementary information that, when considered together, confirms the molecular structure and purity of this important synthetic building block. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize H-Glu(OMe)-OtBu in their synthetic endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Solubility of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate, a key building block in peptide synthesis and pharmaceutical development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We delve into the molecular structure's influence on solubility, provide a framework for solvent selection using Hansen Solubility Parameters (HSP), and present a detailed, self-validating methodology for empirical solubility determination via the shake-flask method coupled with HPLC-UV analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile amino acid derivative.

Introduction: The Compound in Focus

This compound, also known as L-Glutamic acid 1-tert-butyl 5-methyl ester, is a non-symmetrical diester of L-glutamic acid.[1] Its structure features a free amine group, a methyl ester at the 5-position, and a sterically bulky tert-butyl ester at the 1-position.

The strategic placement of two different ester groups, one labile to acid (tert-butyl) and one more robust (methyl), makes this compound a valuable intermediate in orthogonal protection strategies common in peptide synthesis. The bulky tert-butyl group can also enhance the solubility of growing peptide chains in organic solvents, a common challenge in solid-phase and liquid-phase synthesis.[2][3]

The Imperative of Solubility in Process Chemistry

In drug development and chemical synthesis, solubility is not a mere physical constant; it is a critical process parameter that dictates:

-

Reaction Efficiency: For homogeneous reactions, reactants must be fully dissolved. Poor solubility leads to slow, incomplete reactions and heterogeneous mixtures that are difficult to monitor and scale up.

-

Purification: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process. Knowledge of solubility in various anti-solvents and solvent systems is essential for developing an efficient crystallization protocol.

-

Formulation: In active pharmaceutical ingredient (API) development, solubility directly impacts bioavailability and the choice of delivery vehicle.

-

Analytical Characterization: Preparing samples for techniques like HPLC or NMR requires dissolving the analyte in a suitable solvent that does not interfere with the analysis.

Understanding and controlling the solubility of this compound is therefore paramount for predictable and reproducible outcomes.

Theoretical Framework for Solvent Selection

A rational, theory-driven approach to solvent selection saves significant time and resources compared to empirical trial-and-error.

Polarity and "Like Dissolves Like"

The molecule possesses both polar and non-polar characteristics:

-

Polar Features: The primary amine (-NH₂) and two ester carbonyls (C=O) can participate in hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Features: The tert-butyl group and the aliphatic backbone contribute to van der Waals forces.

This amphiphilic nature suggests that solvents of intermediate to high polarity will be most effective. One would predict poor solubility in highly non-polar solvents like hexanes and high solubility in polar aprotic solvents like DMF or NMP, which are commonly used in peptide synthesis.[4][5]

A Deeper Dive: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, we turn to Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7][8] The core principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP coordinates of a solvent and a solute in Hansen space predicts compatibility. A smaller distance implies higher solubility.

A Validated Protocol for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[9][10][11] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at 25°C.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (PTFE for organic solvents)

-

Calibrated HPLC system with a UV detector and a C18 column

Protocol:

-

Preliminary Test: To estimate the solubility range, add ~10 mg of the compound to 1 mL of solvent. If it dissolves completely, add more solute until solid remains. This helps determine the amount of excess solid to use in the main experiment.[10]

-

Sample Preparation: Add a sufficient excess of the compound (e.g., 100 mg) to a 20 mL vial. Accurately pipette 10.0 mL of the selected solvent into the vial. Prepare in triplicate for each solvent.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5°C). Agitate vigorously for 24 hours.[9] A 24-hour period is typically sufficient to reach equilibrium, but this should be verified by taking measurements at, for example, 24h and 48h to ensure the concentration is no longer increasing.

-

Phase Separation: After agitation, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.[12]

-

Sampling and Filtration: Carefully withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately perform a serial dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

While the target compound lacks a strong chromophore, the ester carbonyls allow for low-wavelength UV detection. For enhanced sensitivity, derivatization with agents like o-phthalaldehyde (OPA) can be employed, though this adds complexity.[13][14] For process chemistry, a direct, non-derivatized method is often preferred for its simplicity.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). A typical starting point could be 40:60 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Calibration: Prepare a 5-point calibration curve from a stock solution of known concentration. The curve must have an R² value > 0.999.

Expected Solubility Profile & Discussion

While a comprehensive, publicly available dataset for this specific molecule is scarce, we can infer a likely solubility profile based on its structure and data from analogous compounds like other protected amino acids.[5][15]

Table 1: Predicted Qualitative and Quantitative Solubility of this compound at 25°C